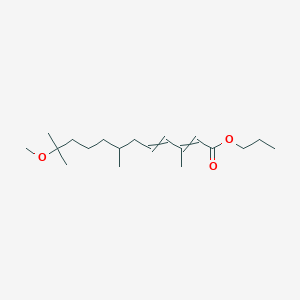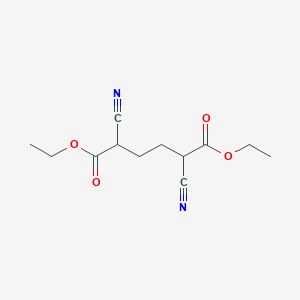
Butyltris(3-fluorophenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyltris(3-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three 3-fluorophenyl groups and one butyl group. Organotin compounds, including stannanes, are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyltris(3-fluorophenyl)stannane typically involves the Stille coupling reaction, a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction is catalyzed by palladium and often employs copper(I) salts and fluoride ions to enhance the reaction efficiency . The general reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves the reduction of tin chlorides with reducing agents like lithium aluminium hydride or sodium borohydride . These methods are scalable and can produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butyltris(3-fluorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The stannane can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium, copper(I) salts.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds .
Aplicaciones Científicas De Investigación
Butyltris(3-fluorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which butyltris(3-fluorophenyl)stannane exerts its effects involves the formation of tin-carbon bonds, which can participate in various catalytic cycles. The compound can coordinate with other molecules through its tin atom, facilitating reactions such as hydrostannation and stannylation . The molecular targets and pathways involved include the interaction with organic substrates and the formation of intermediate complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Butyltris(4-fluorophenyl)stannane
- Butyltris(2-fluorophenyl)stannane
Uniqueness
Butyltris(3-fluorophenyl)stannane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Conclusion
This compound is a versatile organotin compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and material science.
Propiedades
Número CAS |
62942-26-1 |
|---|---|
Fórmula molecular |
C22H21F3Sn |
Peso molecular |
461.1 g/mol |
Nombre IUPAC |
butyl-tris(3-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*1-2,4-5H;1,3-4H2,2H3; |
Clave InChI |
OYZSLZMIEDCYLA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)

![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)

![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)



